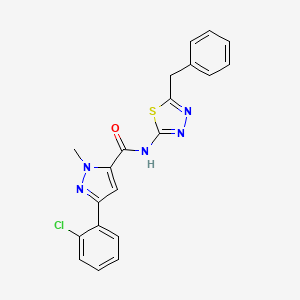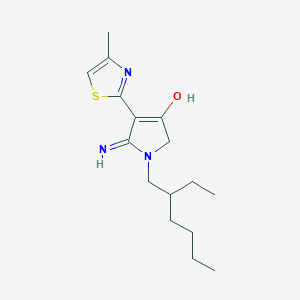![molecular formula C16H13N3O2S2 B12179469 4-({[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]acetyl}amino)benzamide](/img/structure/B12179469.png)
4-({[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]acetyl}amino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]acetyl}amino)benzamide is a complex organic compound that features a thiophene ring, a thiazole ring, and a benzamide group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties. The presence of both thiophene and thiazole rings in its structure suggests that it may exhibit a range of biological activities, making it a valuable target for drug development and other scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]acetyl}amino)benzamide typically involves multiple steps, starting with the preparation of the thiophene and thiazole intermediates. One common method involves the condensation of 2-thiophenecarboxaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then acylated with 4-aminobenzamide under appropriate conditions to yield the final product. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would utilize optimized reaction conditions, including the use of high-efficiency catalysts and automated systems to monitor and control the reaction parameters. The goal is to achieve consistent product quality while minimizing waste and production costs.
Analyse Chemischer Reaktionen
Types of Reactions
4-({[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]acetyl}amino)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene and thiazole rings can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting the amide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve the desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.
Wissenschaftliche Forschungsanwendungen
4-({[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]acetyl}amino)benzamide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate its interactions with biological targets, such as enzymes and receptors.
Medicine: Due to its potential therapeutic properties, it is studied for its efficacy in treating various diseases, including cancer, inflammation, and microbial infections.
Industry: The compound’s unique structure makes it useful in the development of new materials, such as organic semiconductors and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of 4-({[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]acetyl}amino)benzamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases, reducing inflammation or cancer cell proliferation. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
4-({[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]acetyl}amino)benzamide can be compared with other compounds that contain thiophene and thiazole rings. Similar compounds include:
Tipepidine: A thiophene-containing drug used as a cough suppressant.
Tioconazole: An antifungal agent with a thiazole ring.
Dorzolamide: A carbonic anhydrase inhibitor used to treat glaucoma, containing a thiophene ring.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
Molekularformel |
C16H13N3O2S2 |
|---|---|
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
4-[[2-(2-thiophen-2-yl-1,3-thiazol-4-yl)acetyl]amino]benzamide |
InChI |
InChI=1S/C16H13N3O2S2/c17-15(21)10-3-5-11(6-4-10)18-14(20)8-12-9-23-16(19-12)13-2-1-7-22-13/h1-7,9H,8H2,(H2,17,21)(H,18,20) |
InChI-Schlüssel |
JIMIYBKUULMBKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B12179387.png)
![N~2~-(2-chloro-9H-purin-6-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}glycinamide](/img/structure/B12179388.png)
![1-{4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-2-(1H-indol-3-yl)ethanone](/img/structure/B12179390.png)

![N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2,4-dichlorobenzamide](/img/structure/B12179393.png)

![2-(3,4-dimethoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B12179411.png)



![2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B12179435.png)
![2'-(2-methoxyethyl)-4'-[(4-phenylpiperazin-1-yl)carbonyl]-2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-one](/img/structure/B12179452.png)
![N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine-2-carboxamide](/img/structure/B12179460.png)
![N-[2-(1H-indol-5-ylamino)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B12179465.png)
